molecular formula C36H56O9 B14109759 Quivin

Quivin

Cat. No.: B14109759
M. Wt: 632.8 g/mol
InChI Key: PUOQHFWXBKTHST-MPLMROMBSA-N
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Description

Quivin is a mathematical construct introduced in the context of higher category theory, specifically within the study of (∞,1)-categories. As defined in , this compound is a category where objects are finite directed graphs (quivers), and it serves to parametrize (∞,1)-categories as copresheaves. The construction of this compound is central to establishing a fully faithful functor between ∞-categories, enabling rigorous exploration of their symmetries and homological properties . This framework provides a novel approach to understanding Hochschild homology and its interactions with categorical structures.

Properties

Molecular Formula

C36H56O9

Molecular Weight

632.8 g/mol

IUPAC Name

(1S,2R,4aS,6aR,6bR,10S,12aR,14bS)-1,2,6b,9,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid

InChI

InChI=1S/C36H56O9/c1-18-10-15-35(30(40)41)16-17-36(31(42)43)21(25(35)19(18)2)8-9-23-33(6)13-12-24(32(4,5)22(33)11-14-34(23,36)7)45-29-28(39)27(38)26(37)20(3)44-29/h8,18-20,22-29,37-39H,9-17H2,1-7H3,(H,40,41)(H,42,43)/t18-,19+,20-,22?,23?,24+,25+,26-,27+,28-,29+,33+,34-,35+,36-/m1/s1

InChI Key

PUOQHFWXBKTHST-MPLMROMBSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C)O)O)O)C)C)[C@@H]2[C@H]1C)C(=O)O)C(=O)O

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C)O)O)O)C)C)C2C1C)C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Quivin involves several synthetic routes. One common method is the reaction of α,β-unsaturated aldehydes with substituted anilines, catalyzed by heteropolyacids such as phosphotungstic acid.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical reactors that ensure precise control over reaction conditions such as temperature, pressure, and pH. The use of catalytic systems is crucial to enhance the yield and purity of the final product. Industrial production methods often involve continuous flow processes to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

Quivin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Quivin has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antitumor properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-malarial and anti-inflammatory properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Comparison with Similar Mathematical Structures

Below, we analyze its unique features relative to other models of higher categories.

Key Comparative Features

Structure Defining Features Applications Limitations
Quivin Parametrizes (∞,1)-categories via finite quivers; copresheaf framework . Hochschild homology, symmetries in cyclic nerves, ∞-category theory . Limited to quiver-based representations; less intuitive for non-graphical models.
Simplicial Sets Models ∞-categories using combinatorial simplices (Δ-complexes). Homotopy theory, topological data analysis. Computationally intensive; abstract for direct graphical interpretation.
Segal Categories Utilizes simplicial spaces satisfying Segal conditions to encode higher categories. Enriched category theory, homotopy-coherent structures. Requires strict Segal conditions; less flexible for non-geometric applications.
Complete Segal Spaces Refines Segal categories with Reedy fibrant simplicial spaces. Model structures for ∞-categories, derived algebraic geometry. Technical complexity in fibrant replacements and homotopy coherence.

Research Findings

  • This compound vs. Simplicial Sets : this compound’s quiver-based approach offers a graphical, combinatorial alternative to simplicial sets, which rely on triangulated structures. While simplicial sets excel in homotopy theory, this compound provides a more direct pathway to studying cyclic nerve symmetries .
  • This compound vs. Segal Models: Segal categories and complete Segal spaces emphasize homotopy coherence through simplicial conditions, whereas this compound leverages copresheaves on quivers. This distinction positions this compound as a bridge between discrete graph theory and continuous homological phenomena .
  • Computational Efficiency : this compound’s reliance on finite quivers reduces the computational overhead associated with infinite-dimensional simplicial complexes, making it advantageous for specific algebraic applications .

Notes on Contextual Discrepancies

The term “this compound” in this analysis refers strictly to its mathematical definition as per . This discrepancy underscores the importance of domain-specific terminology.

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